![molecular formula C14H16O3 B2840719 (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid CAS No. 730951-42-5](/img/structure/B2840719.png)
(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid
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Overview
Description
“(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid”, also known as IMBFA, is a benzofuran derivative. It has a molecular formula of C14H16O3 and a molecular weight of 232.27 . This compound has gained attention in the fields of medicinal chemistry and drug discovery.
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Photophysical and Computational Studies
(5-Methyl-benzofuran-3-yl)-acetic acid derivatives have been studied for their photophysical properties. Research indicates that these derivatives exhibit solvatochromic behavior, which is the change in color with solvent polarity. This property, along with higher excited state dipole moments compared to ground state, suggests potential applications in luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).
Spectroscopic Characterization and Drug Likeness Evaluation
A study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid involved spectroscopic characterization and evaluated its drug likeness parameters and molecular docking studies. The research provided insights into the compound's pharmaceutical potential by assessing parameters like HOMO-LUMO energy gaps and drug likeness properties (Hiremath et al., 2019).
Analgesic and Anti-inflammatory Activities
Research on benzofuran derivatives, including benzofuran acetic acid derivatives, has shown potential analgesic and anti-inflammatory activities. This opens up avenues for developing new therapeutic agents in pain management and inflammation treatment (Kenchappa & Bodke, 2020).
Chemical Synthesis and Reactivity
The synthesis and reactivity of benzofuran acetic acid derivatives have been explored in various studies. For instance, investigations into the synthesis of tetrahydrocyclohepta[cd]benzofurans have been conducted, highlighting the reactivity of these compounds in different synthetic routes and conditions (Horaguchi et al., 1990).
Safety and Hazards
properties
IUPAC Name |
2-(6-methyl-5-propan-2-yl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8(2)11-6-12-10(5-14(15)16)7-17-13(12)4-9(11)3/h4,6-8H,5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZHJPDAPUGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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